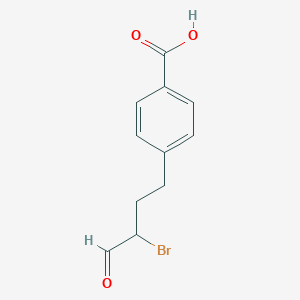
Benzoic acid, 4-(3-bromo-4-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(3-bromo-4-oxobutyl)- is a chemical compound with the molecular formula C12H13BrO3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-bromo-4-oxobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-bromo-4-oxobutyl)- typically involves the bromination of 4-(4-oxobutyl)benzoic acid methyl ester. This process can be carried out using bromine or bromine-containing reagents such as pyridinium bromide perbromide. The reaction conditions often include a solvent like n-butanol and a controlled temperature to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(3-bromo-4-oxobutyl)- may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(3-bromo-4-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding hydrocarbon.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(3-bromo-4-oxobutyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(3-bromo-4-oxobutyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromo group can participate in electrophilic aromatic substitution reactions, while the oxo group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzoic acid: Similar in structure but lacks the 3-bromo-4-oxobutyl group.
3-Bromo-4-methylbenzoic acid: Contains a methyl group instead of the oxobutyl group.
4-(Bromomethyl)benzoic acid: Has a bromomethyl group instead of the 3-bromo-4-oxobutyl group
Uniqueness
Benzoic acid, 4-(3-bromo-4-oxobutyl)- is unique due to the presence of both the bromo and oxobutyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
80577-69-1 |
|---|---|
Fórmula molecular |
C11H11BrO3 |
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
4-(3-bromo-4-oxobutyl)benzoic acid |
InChI |
InChI=1S/C11H11BrO3/c12-10(7-13)6-3-8-1-4-9(5-2-8)11(14)15/h1-2,4-5,7,10H,3,6H2,(H,14,15) |
Clave InChI |
AJKMNRHUDYEIFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(C=O)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
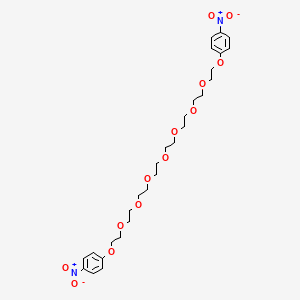
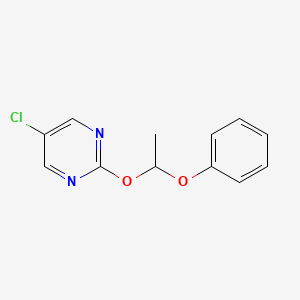
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
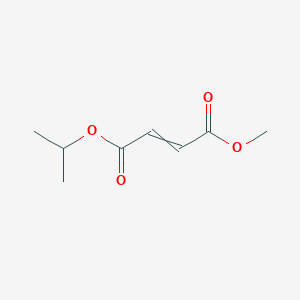
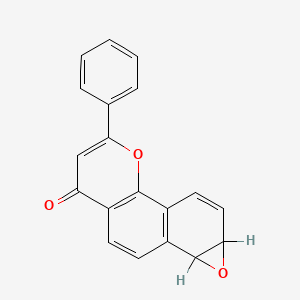
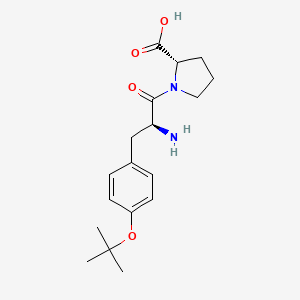
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
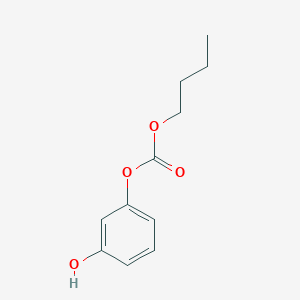
![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
